molecular formula C8H6F3NO2 B3241471 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine CAS No. 146628-55-9

2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine

Cat. No.: B3241471
CAS No.: 146628-55-9
M. Wt: 205.13 g/mol
InChI Key: DBWUPJGZOLJPLU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzodioxole ring system

Scientific Research Applications

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoromethyl compounds can vary depending on the specific compound and its application. For example, Triflusal, a trifluoromethyl compound, irreversibly inhibits cycloxygenase-1 (COX-1) in platelets .

Safety and Hazards

Trifluoromethyl compounds can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to handle these compounds with care, using protective gloves, clothing, and eye protection .

Future Directions

The field of trifluoromethylation reactions has seen significant advancements in recent years, and it’s expected to continue to grow. This growth is likely to lead to further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst like Ir(dF(CF3)ppy)2(dtbbpy) .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-amine is unique due to the presence of both the trifluoromethyl group and the benzodioxole ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzodioxol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-7(10,11)8(12)13-5-3-1-2-4-6(5)14-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWUPJGZOLJPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
Reactant of Route 2
2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
Reactant of Route 3
2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
Reactant of Route 4
2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
Reactant of Route 5
2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
Reactant of Route 6
2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine

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